3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include methoxyamine, thionyl chloride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1,2-oxazol-5-yl)methanamine
- 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide stands out due to its unique combination of functional groups and heterocyclic rings. This structural diversity contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14N4O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14N4O3S/c1-21-14-8-11(22-19-14)2-3-13(20)18-15-17-12(9-23-15)10-4-6-16-7-5-10/h4-9H,2-3H2,1H3,(H,17,18,20) |
InChI Key |
DYGLPJRRZSPAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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